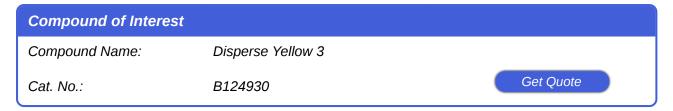


# **In-Depth Technical Guide: Disperse Yellow 3**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and toxicological profile of **Disperse Yellow 3** (C.I. 11855). The information is intended for researchers, scientists, and professionals in drug development and related fields.

### **Chemical Identity and Properties**

**Disperse Yellow 3** is a monoazo dye.[1][2] Its IUPAC name is N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide.[3]

Table 1: Chemical and Physical Properties of Disperse Yellow 3



Property	Value	Reference(s)	
IUPAC Name	N-[4-[(2-hydroxy-5- methylphenyl)diazenyl]phenyl] acetamide	[3]	
CAS Number	2832-40-8	[1]	
Molecular Formula	C15H15N3O2	[3]	
Molecular Weight	269.30 g/mol	[3]	
Melting Point	192-195 °C (decomposes)	[1]	
Solubility	Soluble in acetone, ethanol, and benzene. Low solubility in water (1.5–6.1 mg/L at 60°C).	[1]	
Standard Solid Enthalpy of Combustion (ΔcH°solid)	-7799.00 ± 14.00 kJ/mol	[4]	
Solid Phase Enthalpy of Formation (ΔfH°solid)	-247.00 ± 14.00 kJ/mol	[4]	
Enthalpy of Vaporization (ΔναρΗ°)	87.73 kJ/mol	[4]	

## **Synthesis of Disperse Yellow 3**

The traditional synthesis of **Disperse Yellow 3** involves a diazotization and coupling reaction. [1] A more modern, solvent-free approach has also been developed.

#### **Experimental Protocol: Traditional Synthesis**

The first reported synthesis of **Disperse Yellow 3** was by Fischer and Müller in 1926.[1] The process involves the following steps:

• Diazotization of 4-aminoacetanilide: 4-aminoacetanilide is treated with a source of nitrous acid, typically sodium nitrite in an acidic medium, to form the corresponding diazonium salt.



Coupling Reaction: The resulting diazonium salt is then coupled with p-cresol (4-methylphenol) to yield Disperse Yellow 3.[1]

## **Experimental Protocol: Solvent-Free Synthesis**

A more recent, environmentally friendly method avoids the use of high-boiling organic solvents. [5]

- Reactant Mixture: 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride are added to a kneading device.[5]
- Condensation Reaction: The mixture is heated to 170-200°C with stirring to initiate a condensation reaction, which proceeds until no more gas is released.[5]
- Work-up: After cooling, the condensate is transferred to water, heated to 90-100°C for 1-3
  hours, and then filtered. The resulting filter cake is washed with water to yield the disperse
  dye.[5]

#### **Toxicological Profile**

**Disperse Yellow 3** has been evaluated for its toxicological properties, including mutagenicity and carcinogenicity.

## **Mutagenicity: Ames Test**

The Ames test, a bacterial reverse mutation assay, is a common method to assess the mutagenic potential of chemical substances.[6][7][8]

- Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) with known mutations are used.[6][9]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix), which is derived from rat liver homogenate, to simulate metabolic processes in mammals.[9][10]
- Plate Incorporation Assay:



- The test compound (Disperse Yellow 3), the bacterial tester strain, and the S-9 mix (or buffer) are combined in molten top agar.[8]
- This mixture is poured onto a minimal glucose agar plate.[8]
- The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

### **Carcinogenicity Studies in Rodents**

Long-term feeding studies have been conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of **Disperse Yellow 3** in rats and mice.[11][12]

- Animal Models: Fischer 344 rats and B6C3F1 mice are used.[1][11]
- Administration: **Disperse Yellow 3** (with a purity of 87.6%) is administered in the feed at different concentrations for 103 weeks.[1][11]
  - Rats: 5,000 or 10,000 ppm[11][13]
  - Mice: 2,500 or 5,000 ppm[1]
- Observations: Animals are monitored for clinical signs of toxicity and tumor development. A complete histopathological examination is performed at the end of the study.[13]

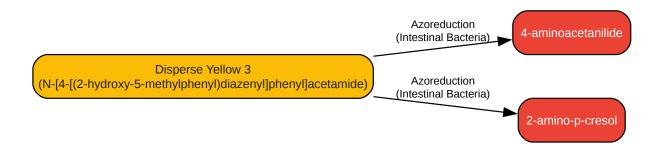
Table 2: Summary of Carcinogenicity Findings



Species	Sex	Findings	Reference(s)
Rats (F344)	Male	Increased incidence of neoplastic nodules of the liver.	[11]
Female	No significant increase in tumors.	[11]	
Mice (B6C3F1)	Male	Increased incidence of alveolar/bronchiolar adenomas.	[1]
Female	Increased incidences of hepatocellular tumors and malignant lymphomas.	[1]	

### **Metabolic Pathway**

The metabolism of azo dyes like **Disperse Yellow 3** is of toxicological importance as it can lead to the formation of potentially harmful aromatic amines through a process called azoreduction.[14][15] This reduction is primarily carried out by intestinal bacteria.[15]



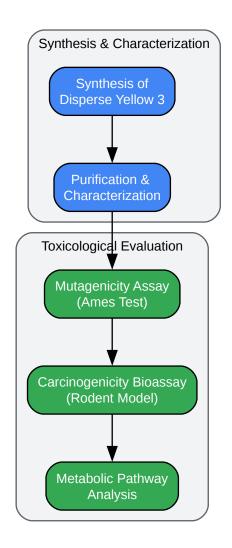
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Caption: Metabolic azoreduction of Disperse Yellow 3.

# **Experimental Workflows**



The evaluation of **Disperse Yellow 3**'s toxicological profile follows a structured workflow, from initial synthesis and characterization to in-depth toxicological testing.



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Caption: General experimental workflow for **Disperse Yellow 3** evaluation.

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